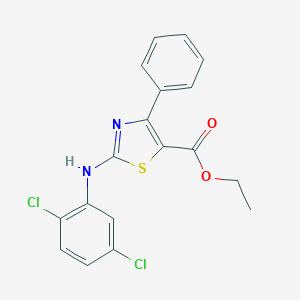![molecular formula C16H19N3O3 B413926 5,7-Dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one CAS No. 5705-34-0](/img/structure/B413926.png)
5,7-Dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
The synthesis of 5,7-Dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps. The synthetic route often starts with the preparation of the tricyclic core, followed by the introduction of the nitrophenyl group and the dimethyl substitutions. The reaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.
Análisis De Reacciones Químicas
5,7-Dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5,7-Dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
5,7-Dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be compared with other similar compounds, such as:
Tricyclo[3.3.1.1(3,7)]decane: This compound shares a similar tricyclic structure but lacks the nitrophenyl and dimethyl substitutions.
2,4,6,8,9,10-Hexaoxa-1,3,5,7-tetraarsatricyclo[3.3.1.1(3,7)]decane: Another tricyclic compound with different functional groups and applications.
The uniqueness of this compound lies in its specific substitutions and the resulting properties and applications.
Propiedades
Número CAS |
5705-34-0 |
|---|---|
Fórmula molecular |
C16H19N3O3 |
Peso molecular |
301.34g/mol |
Nombre IUPAC |
5,7-dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C16H19N3O3/c1-15-7-17-9-16(2,14(15)20)10-18(8-15)13(17)11-3-5-12(6-4-11)19(21)22/h3-6,13H,7-10H2,1-2H3 |
Clave InChI |
HVIXHOGZVXKQKA-UHFFFAOYSA-N |
SMILES |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)[N+](=O)[O-])C |
SMILES canónico |
CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-{4-[(4-methoxyanilino)carbonyl]phenyl} benzyl(propyl)thiocarbamate](/img/structure/B413844.png)

![2-(3,4-Dichloroanilino)-4-[4-({4-nitrobenzyl}oxy)phenyl]-1,3-thiazole](/img/structure/B413849.png)
![2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B413850.png)
![4-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B413852.png)


![Dimethyl 2-[(4-nitrobenzoyl)amino]terephthalate](/img/structure/B413857.png)
![methyl 4-({4-[9-(4-{[4-(methoxycarbonyl)benzoyl]amino}phenyl)-9H-fluoren-9-yl]anilino}carbonyl)benzoate](/img/structure/B413860.png)
![6,6'-Oxybis(benzo[d]thiazol-2-amine)](/img/structure/B413862.png)


![N-(3-methylphenyl)-2-[(3-methylphenyl)amino]-2,2-diphenylacetamide](/img/structure/B413866.png)
